molecular formula C11H9ClF3NO3S B030431 2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride CAS No. 74291-57-9

2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride

Cat. No. B030431
CAS RN: 74291-57-9
M. Wt: 327.71 g/mol
InChI Key: SXIYEBVAQTUBOQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of tetrahydroisoquinolines, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

  • The synthesis of similar tetrahydroisoquinoline derivatives involves multi-step reactions, often including sulfonation and fluorination processes. For example, Grunewald et al. (2005) described the synthesis of 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, highlighting the incorporation of nonpolar substituents to enhance potency and selectivity (Grunewald, Romero, & Criscione, 2005).

Molecular Structure Analysis

  • The molecular structure of isoquinoline derivatives is characterized by interactions such as hydrogen bonding, which significantly influence their chemical properties. For instance, Ohba et al. (2012) analyzed the structure of 4-fluoroisoquinoline-5-sulfonyl chloride, noting the influence of neighboring groups on molecular conformation (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Chemical Reactions and Properties

  • Tetrahydroisoquinoline compounds can participate in various chemical reactions, including copper(I)-catalyzed reactions and visible light-promoted syntheses, as described by Chen et al. (2011) and Liu et al. (2016) respectively (Chen, Ye, Gao, & Wu, 2011); (Liu, Cong, Liu, & Sun, 2016).

Physical Properties Analysis

  • The physical properties of these compounds, such as solubility and melting point, are closely related to their molecular structure. However, specific details for 2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride are not readily available in the literature.

Chemical Properties Analysis

  • The chemical behavior of tetrahydroisoquinoline derivatives is influenced by their functional groups. For instance, Grunewald et al. (2006) discussed the binding properties of similar compounds, emphasizing the role of sulfonamide groups in determining their chemical reactivity (Grunewald et al., 2006).

Scientific Research Applications

Trifluoroacetyl chloride is a toxic gaseous chemical compound with the chemical formula C2ClF3O . It’s the perfluorinated version of acetyl chloride and is usually shipped as a liquid under high pressure . It has applications in various fields, including medicine, pesticides, the fine chemical industry, and the organic intermediate industry .

One specific application of trifluoroacetyl chloride is in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine derivatives are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

  • Synthesis of Trifluoromethylpyridines

    • Trifluoroacetyl chloride is used in the synthesis of trifluoromethylpyridines . These are key structural motifs in active agrochemical and pharmaceutical ingredients .
    • The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
    • Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Cyclocondensation Reactions

    • Trifluoroacetyl chloride is used as a building block in cyclocondensation reactions . This is a common method for synthesizing TFMP derivatives .
    • The compound reacts easily with metal alkyls . This reaction has the form of CF3COCl + MR → CF3COR + MCl, where M can be lithium, copper, magnesium, mercury, silver, or cadmium .
    • When trifluoroacetyl chloride also reacts with ketene and esterification yields occur, the resulting reaction forms trifluoroacetoacetate esters .

Trifluoroacetyl chloride is a toxic gaseous chemical compound with the chemical formula C2ClF3O . It’s the perfluorinated version of acetyl chloride and is usually shipped as a liquid under high pressure . It has applications in various fields, including medicine, pesticides, the fine chemical industry, and the organic intermediate industry .

One specific application of trifluoroacetyl chloride is in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine derivatives are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

Safety And Hazards

Trifluoroacetyl chloride is known to be very toxic by inhalation and may severely irritate skin, eyes, and mucous membranes . It’s reasonable to assume that “2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride” could have similar hazards due to the presence of the trifluoroacetyl group.

properties

IUPAC Name

2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3NO3S/c12-20(18,19)9-2-1-7-3-4-16(6-8(7)5-9)10(17)11(13,14)15/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIYEBVAQTUBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)S(=O)(=O)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462454
Record name 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride

CAS RN

74291-57-9
Record name 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74291-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline 45.84 g. (0.2 mole) in 300 ml. of chloroform was added slowly 82.4 ml. (1.24 mole) of chlorosulfonic acid. The solution was stirred and the temperature allowed to come down to 25° C. The solution was quenched in ice water and extracted with chloroform. The extract was washed with water and dried over magnesium sulfate and concentrated. The residue was treated with ether and allowed to stand overnight. The resultant solid was filtered off, added to chloroform, cooled, treated with ether and allowed to stand in the cold for several hours. The resultant solid was again taken up in chloroform and treated with ether to give 2-trifluoroacetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline, m.p. 108°-109° C.
Quantity
45.84 g
Type
reactant
Reaction Step One
Quantity
1.24 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
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2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
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2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
Reactant of Route 5
2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
Reactant of Route 6
2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride

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